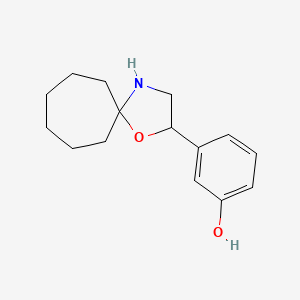
Ciclafrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ciclafrine, also known by its developmental code names Go 3026A and W-43026A, is a sympathomimetic and antihypotensive agent belonging to the phenethylamine family. Despite its potential, this compound was never marketed . It is a substituted phenethylamine and belongs to the class of hemiaminal ethers .
Méthodes De Préparation
Ciclafrine can be synthesized by the reaction of norfenefrine with cycloheptanone . This reaction involves the formation of a hemiaminal ether, which is a characteristic feature of this compound’s chemical structure . The specific reaction conditions, such as temperature and solvent, are crucial for the successful synthesis of this compound, although detailed industrial production methods are not widely documented.
Analyse Des Réactions Chimiques
Ciclafrine, being a substituted phenethylamine, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: This compound can undergo substitution reactions, particularly at the phenol group, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: As a sympathomimetic agent, Ciclafrine has been used in studies related to adrenergic receptors and their agonists.
Biology: Its effects on biological systems, particularly in relation to blood pressure regulation, have been explored.
Medicine: Although never marketed, this compound’s potential as an antihypotensive agent has been a subject of research.
Mécanisme D'action
Ciclafrine exerts its effects by acting as a sympathomimetic agent. This means it mimics the effects of sympathetic nervous system neurotransmitters, such as norepinephrine. It likely interacts with adrenergic receptors, leading to increased heart rate and blood pressure. The exact molecular targets and pathways involved in this compound’s mechanism of action are not fully elucidated .
Comparaison Avec Des Composés Similaires
Ciclafrine is similar to other phenethylamine derivatives, such as norfenefrine and berefrine. its unique structure as a hemiaminal ether sets it apart from these compounds.
Propriétés
Numéro CAS |
55694-98-9 |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
3-(1-oxa-4-azaspiro[4.6]undecan-2-yl)phenol |
InChI |
InChI=1S/C15H21NO2/c17-13-7-5-6-12(10-13)14-11-16-15(18-14)8-3-1-2-4-9-15/h5-7,10,14,16-17H,1-4,8-9,11H2 |
Clé InChI |
AJNAKEPPGKJNKU-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)NCC(O2)C3=CC(=CC=C3)O |
SMILES canonique |
C1CCCC2(CC1)NCC(O2)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















